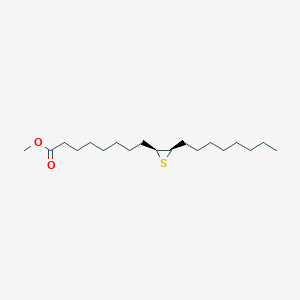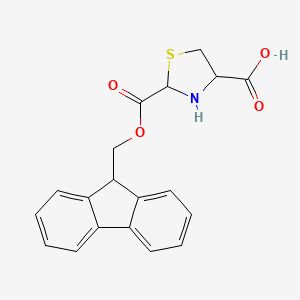
Fmoc-D-thioproline,fmoc-D-thz-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a derivative of thioproline. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing thiaproline (Thz) residues. Thiaproline is employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions of peptide thioesters bearing an N-terminal cysteine residue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-D-thioproline is synthesized through a series of chemical reactions. The synthesis typically involves the protection of the thioproline with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved by reacting thioproline with Fmoc chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-D-thioproline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-thioproline undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected peptides ready for further functionalization
Scientific Research Applications
Fmoc-D-thioproline has a wide range of applications in scientific research:
Chemistry: Used in SPPS for the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of Fmoc-D-thioproline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the thioproline residue to participate in further reactions, such as native chemical ligation .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-thiaproline
- Fmoc-thiazolidine-4-carboxylic acid
- Fmoc-Cys (methylcarboxamide)-OH
- Fmoc-Abu-OH
Uniqueness
Fmoc-D-thioproline is unique due to its ability to act as a masked cysteine residue, preventing self-ligation during peptide synthesis. This property makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential .
Properties
Molecular Formula |
C19H17NO4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22) |
InChI Key |
BEQBUZLTZXPWID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




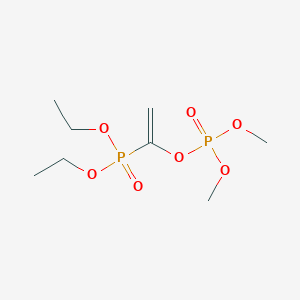

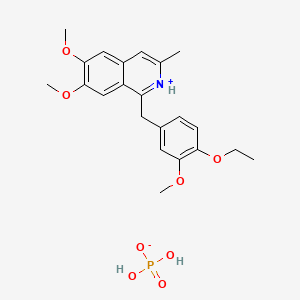

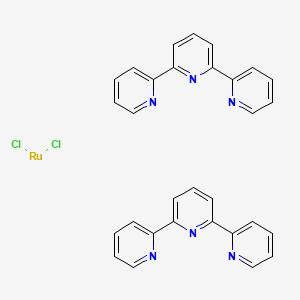
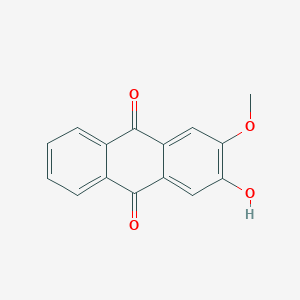
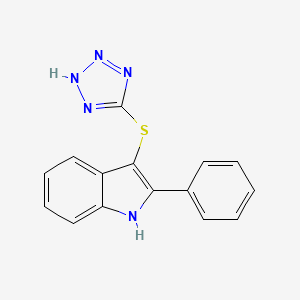

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
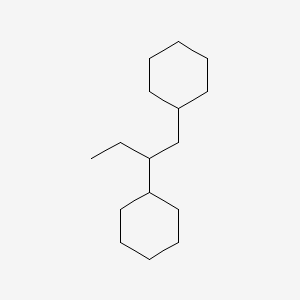
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
